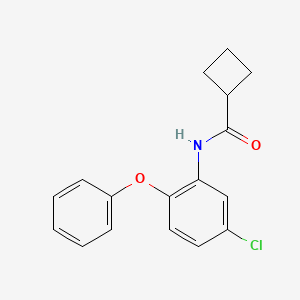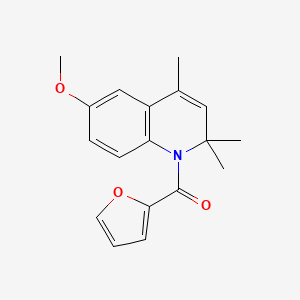
1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furoyl group, a methoxy group, and a dihydroquinoline core
Preparation Methods
The synthesis of 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furoyl chloride: This is achieved by reacting furoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The furoyl chloride is then reacted with 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base such as pyridine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furoyl group, where nucleophiles such as amines or thiols can replace the furoyl moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts its effects involves its interaction with specific molecular targets. For example, its inhibitory action on butyrylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds, such as:
1-(2-Furoyl)-3-phenylthiourea: This compound also contains a furoyl group but differs in its core structure and functional groups.
1-(2-Furoyl)piperazine: This compound has a similar furoyl group but is structurally different due to the presence of a piperazine ring.
Properties
IUPAC Name |
furan-2-yl-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-11-18(2,3)19(17(20)16-6-5-9-22-16)15-8-7-13(21-4)10-14(12)15/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKQBAUIXXYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



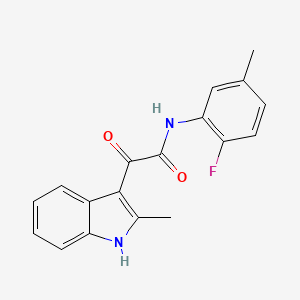
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4547055.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4547068.png)
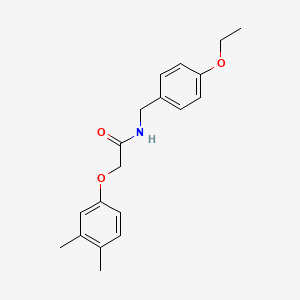
![3-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4547089.png)
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]acetate](/img/structure/B4547098.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B4547100.png)
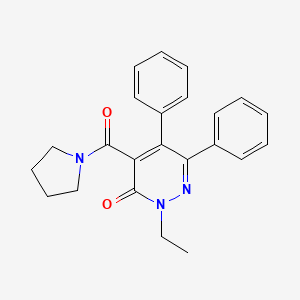
![N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4547118.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4547125.png)
![N,N-DIBUTYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B4547131.png)
![(Z)-N-butyl-3-(3-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B4547142.png)
